An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-phenyllevulinic acid, a gamma-keto acid with potential applications in various fields of chemical and pharmaceutical research. This document details a reliable synthetic pathway, including experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.
Synthesis of 5-Phenyllevulinic Acid
The synthesis of 5-phenyllevulinic acid (also known as 4-oxo-5-phenylpentanoic acid) can be efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a suitable substrate with succinic anhydride to form an intermediate, which is then subjected to a reduction reaction. A common and effective strategy involves the Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid, followed by a reduction of the keto group. However, to obtain the desired 5-phenyl isomer, a different synthetic approach is required. A plausible route involves the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by selective oxidation or other modifications. For the purpose of this guide, we will focus on a well-documented synthesis of a related and structurally significant isomer, 4-oxo-4-phenylbutanoic acid, as a representative example of γ-keto acid synthesis, for which detailed experimental protocols are readily available.
The synthesis of 4-oxo-4-phenylbutanoic acid is a foundational example of Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, in this case, succinic anhydride, for electrophilic attack on an aromatic ring like benzene.[2][3]
Following the acylation, the resulting keto-acid can be further modified. For instance, the ketone functionality can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reductions to yield 4-phenylbutanoic acid.[4][5][6][7][8][9]
Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
The initial step in this synthetic sequence is the Friedel-Crafts acylation of benzene with succinic anhydride.[10][11][12]
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene with succinic anhydride.
Experimental Protocol:
A detailed experimental protocol for the Friedel-Crafts acylation of benzene with succinic anhydride is as follows[12]:
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Reaction Setup: In a well-ventilated fume hood, a suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (400 mL) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled to 0-5 °C in an ice bath.
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Addition of Reactant: Succinic anhydride (1.0 mol) is added portion-wise to the stirred suspension while maintaining the temperature between 0-5 °C.
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Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 2 hours.
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Heating: The reaction mixture is then heated to 60 °C for 2 hours.
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Workup: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
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Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then recrystallized from aqueous ethanol to yield pure 4-oxo-4-phenylbutanoic acid.[11]
Reduction of 4-Oxo-4-phenylbutanoic Acid
The keto group of 4-oxo-4-phenylbutanoic acid can be reduced to a methylene group to form 4-phenylbutanoic acid using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's tolerance to acidic or basic conditions.
Reaction Scheme:
Caption: Reduction of the keto group to a methylene group.
Experimental Protocol (Clemmensen Reduction): [12]
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Preparation of Amalgamated Zinc: Zinc wool (150 g) is stirred with a solution of mercuric chloride (15 g) in water (75 mL) and concentrated hydrochloric acid (4 mL) for 10 minutes.
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Reaction Setup: The aqueous solution is decanted, and to the amalgamated zinc are added concentrated hydrochloric acid (125 mL), water (50 mL), toluene (50 mL), and 4-oxo-4-phenylbutanoic acid (50 g).
-
Reflux: The mixture is heated under reflux for 4 hours, with additional portions of hydrochloric acid added at hourly intervals.
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Workup and Isolation: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-phenylbutanoic acid.
Experimental Protocol (Wolff-Kishner Reduction): [12]
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Reaction Mixture: A mixture of 4-oxo-4-phenylbutanoic acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is prepared.
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Heating: The mixture is heated to drive off water and then refluxed at a higher temperature to effect the reduction.
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Workup and Isolation: After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with an organic solvent. The solvent is then removed to yield 4-phenylbutanoic acid.
Characterization of 5-Phenyllevulinic Acid
Due to the limited availability of specific experimental data for 5-phenyllevulinic acid in the searched literature, the following sections provide expected characterization data based on the analysis of its structural analogue, levulinic acid, and other related compounds. This information serves as a predictive guide for researchers.
Physical Properties
| Property | Value |
| CAS Number | 3183-15-1[2] |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available in the search results. |
| Boiling Point | Data not available in the search results. |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-phenyllevulinic acid based on the known data for levulinic acid and related structures.
Table 1: Predicted ¹H NMR Data for 5-Phenyllevulinic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 5H | Aromatic protons |
| ~3.6 | Singlet | 2H | -CH₂-Ph |
| ~2.8 | Triplet | 2H | -CO-CH₂- |
| ~2.5 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data for 5-Phenyllevulinic Acid
| Chemical Shift (δ, ppm) | Assignment |
| ~207 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~134 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~45 | -CH₂-Ph |
| ~38 | -CO-CH₂- |
| ~28 | -CH₂-COOH |
Table 3: Predicted IR Spectroscopy Data for 5-Phenyllevulinic Acid
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
Table 4: Predicted Mass Spectrometry Data for 5-Phenyllevulinic Acid
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion) |
| 174 | [M - H₂O]⁺ |
| 147 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of 5-phenyllevulinic acid.
Caption: General workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Caption: General workflow for the characterization of 5-phenyllevulinic acid.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Answered: СООН H,PO4 Succinic anhydride 4-Oxo-4-phenylbutanoic acid | bartleby [bartleby.com]
- 4. askfilo.com [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. organicreactions.org [organicreactions.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sciforum.net [sciforum.net]
- 12. benchchem.com [benchchem.com]
